4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-13-9(15)7-4-2-3-5-8(7)14-6-11-12-10(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBNTCWPAQBVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228723 | |
| Record name | 4-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127570-97-2 | |
| Record name | 4-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127570-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-Methylresearchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-one and Analogues
The construction of the researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-one core is most commonly achieved through the cyclization of a pre-formed quinazoline (B50416) precursor. This approach allows for the systematic assembly of the tricyclic system.
Cyclization Reactions and Precursor Transformations
A prevalent and established method for synthesizing the researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazoline scaffold involves the cyclization of 2-hydrazino-3-substituted-quinazolin-4(3H)-ones with various one-carbon donors. nih.govmdpi.com For the target compound, 4-methyl researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-one, the key precursor is 2-hydrazino-3-methylquinazolin-4(3H)-one.
The synthesis of this precursor typically begins with anthranilic acid. A common pathway involves the thermal cyclization of anthranilic acid with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.net This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net An alternative route to a related precursor starts from 2-aminobenzoic acid, which can be converted to quinazoline-2,4(1H, 3H)-dione. ekb.eg Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 2,4-dichloroquinazoline, a versatile intermediate. researchgate.netekb.eg Subsequent reaction with hydrazine hydrate selectively substitutes the chlorine at the 2-position to form a 2-hydrazinylquinazoline (B3132022) derivative. ekb.eg
Once the 2-hydrazino-3-methylquinazolin-4(3H)-one precursor is obtained, the final triazole ring is formed through cyclization. This can be achieved using various reagents that provide the final carbon atom of the triazole ring. For instance, reaction with acetylacetone (B45752) has been shown to result in the formation of 1-methyl researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-ones. researchgate.net Another common method is the reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, which leads to the formation of the corresponding 1-thioxo analogue, 4-methyl-1-thioxo-1,2,4,5-tetrahydro researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5-one. mdpi.com
A generalized reaction scheme is presented below:
Step 1 (Precursor Synthesis): Anthranilic Acid → 2-Methyl-3,1-benzoxazin-4-one → 3-Amino-2-methylquinazolin-4(3H)-one
Step 2 (Hydrazine Formation): 3-Amino-2-methylquinazolin-4(3H)-one → 2-Hydrazino-3-methylquinazolin-4(3H)-one
Step 3 (Cyclization): 2-Hydrazino-3-methylquinazolin-4(3H)-one + One-Carbon Donor → 4-Methyl researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-one
Derivatization Strategies at Key Positions of the Triazoloquinazoline Scaffold
The synthesized triazoloquinazoline scaffold offers several positions for further chemical modification, enabling the creation of diverse analogues. Key positions for derivatization include the nitrogen atom at position 4 (N-4), the carbon at position 1 (C-1), and the carbonyl group at position 5 (C-5).
N-4 Position: Alkylation at the N-4 position is a common derivatization strategy. For example, a series of 4-butyl-1-substituted- researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5-ones were synthesized by first preparing 3-butyl-2-hydrazino-3H-quinazolin-4-one and then cyclizing it with various one-carbon donors. nih.gov
C-1 Position: The C-1 position can be functionalized, particularly when starting with a 1-thioxo derivative. The sulfur atom can be a handle for introducing various substituents. For instance, S-glycoside derivatives have been synthesized by reacting 4-aryl-1-thioxo researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-ones with acetylated glycosyl bromides. researchgate.net
C-5 Position: The carbonyl group at C-5 can be transformed into a thione or a chloro group. Treatment with phosphorus pentasulfide (P₂S₅) in pyridine (B92270) converts the C=O group to a C=S group. nih.gov Chlorination, using reagents like phosphorus oxychloride (POCl₃), replaces the carbonyl oxygen with a chlorine atom, yielding a 5-chloro derivative. nih.gov This chloro-substituent is then susceptible to nucleophilic displacement, allowing for the introduction of various nucleophiles such as hydrazines and amines. nih.gov
The following table summarizes some derivatization strategies:
| Position | Reagent/Method | Resulting Functional Group/Derivative |
| N-4 | Alkyl Halides | N-Alkyl derivatives |
| C-1 | Carbon Disulfide (during cyclization) | 1-Thioxo derivative |
| C-1 (from thione) | Alkyl Halides | 1-Alkylthio derivatives |
| C-5 | Phosphorus Pentasulfide (P₂S₅) | 5-Thioxo derivative |
| C-5 | Phosphorus Oxychloride (POCl₃) | 5-Chloro derivative |
| C-5 (from chloro) | Hydrazines, Amines | 5-Hydrazinyl, 5-Amino derivatives |
Regioselectivity in Electrophilic and Nucleophilic Reactions of Triazoloquinazoline Derivatives
The regioselectivity of reactions involving the triazoloquinazoline scaffold is a critical aspect of its chemistry, particularly in the case of its thioxo analogues which possess multiple nucleophilic centers.
Mechanistic Studies on Electrophilic Attack at Sulfur and Nitrogen Atoms in Thioxo Analogues
The thioamide group within the 4-methyl-1-thioxo-1,2,4,5-tetrahydro researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5-one system presents an ambident nucleophile, with potential reaction sites at the sulfur (S) and the nitrogen (N-2) atoms. mdpi.com The regioselectivity of electrophilic attack is governed by the nature of the electrophile, following principles of Hard and Soft Acids and Bases (HSAB) theory.
Theoretical DFT computational studies on the anion of the thioxo derivative show that the sulfur atom has a high-energy Highest Occupied Molecular Orbital (HOMO), making it the softer nucleophilic center. mdpi.com Conversely, the nitrogen atom has a lower-energy HOMO and a higher negative charge, designating it as the harder nucleophilic center.
Attack at Sulfur (Soft Electrophiles): Soft electrophiles, such as alkyl halides, preferentially react at the soft sulfur atom. mdpi.com This is considered an orbitally-controlled reaction, where the interaction between the high HOMO of the sulfur and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is favored. mdpi.com This results in the formation of S-substituted derivatives.
Attack at Nitrogen (Hard Electrophiles): Hard electrophiles, which have a greater positive charge, favor reaction at the hard nitrogen atom. This interaction is charge-controlled, driven by strong Coulombic attraction. mdpi.com
Influence of Reagent Nature and Reaction Conditions on Pathway Selectivity
The choice of reagent and reaction conditions can dictate whether a reaction proceeds under kinetic or thermodynamic control, thereby influencing the final product distribution. wikipedia.orgmasterorganicchemistry.comjackwestin.com
In the case of the acylation of 4-methyl-1-thioxo-1,2,4,5-tetrahydro researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5-one, a classic example of this principle is observed. The reaction with acyl halides initially proceeds via attack at the sulfur atom to form an S-acyl derivative. mdpi.com This is the kinetically controlled product, as it forms faster. mdpi.comlibretexts.org However, this S-acyl intermediate can undergo a transacylation reaction, rearranging to the more stable N²-acyl derivative. mdpi.com The N²-acyl product is the thermodynamically controlled product. mdpi.comyoutube.com
The following table illustrates the influence of the electrophile on the site of attack:
| Electrophile Type | Predominant Site of Attack | Product Type | Control |
| Alkyl Halides (soft) | Sulfur | S-Alkyl | Kinetic/Orbital |
| Acyl Halides (initial) | Sulfur | S-Acyl | Kinetic |
| Acyl Halides (final) | Nitrogen (N-2) | N-Acyl | Thermodynamic |
Longer reaction times and higher temperatures generally favor the formation of the thermodynamic product, as they provide the necessary energy to overcome the activation barrier for the reverse reaction and allow the system to reach equilibrium. wikipedia.orgmasterorganicchemistry.com
Novel Synthetic Strategies and Methodological Advancements forresearchgate.netresearchgate.netekb.egTriazolo[4,3-a]quinazolin-5(4H)-one Derivatives
Recent research has focused on developing more efficient, sustainable, and diverse methods for the synthesis of quinazoline and triazoloquinazoline derivatives. While not all are specific to the 4-methyl analogue, these advancements are highly relevant to the broader class of compounds.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It has been successfully applied to the synthesis of quinazoline derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of tri-substituted triazolo[4,3-a]-quinazolin-7-ones has been reported using microwave-assisted steps. researchgate.net
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly sought after in modern synthetic chemistry for their efficiency and atom economy. mdpi.com MCRs for the synthesis of various triazole-containing heterocycles have been developed, including copper-catalyzed azide-alkyne cycloadditions and other tandem reactions. researchgate.netfrontiersin.org These strategies offer a rapid way to construct complex molecular architectures from simple starting materials.
Visible Light-Induced Synthesis: Green chemistry principles have spurred the development of novel synthetic methods that utilize renewable energy sources. A visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has been reported for the synthesis of quinazolin-4(3H)-ones, using a photocatalyst and avoiding the need for metal catalysts. nih.govrsc.org This approach presents a promising green alternative for the synthesis of quinazoline precursors.
Use of Novel Catalysts: The development of new catalytic systems continues to advance the synthesis of these heterocyclic systems. For example, ionic liquids have been employed as efficient and recyclable catalysts for the one-pot, multi-component synthesis of triazoloquinazolinones under solvent-free conditions. mdpi.com
These methodological advancements provide powerful tools for the efficient and environmentally benign synthesis of a wide range of 4-methyl researchgate.netresearchgate.netekb.egtriazolo[4,3-a]quinazolin-5(4H)-one derivatives and related compounds, facilitating further exploration of their chemical and biological properties.
Molecular Structure Elucidation and Conformational Analysis
Spectroscopic Characterization of 4-Methylualberta.caresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one and Related Compounds
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques used in the characterization of these heterocyclic systems. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure of triazoloquinazoline derivatives. ualberta.caresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov
For a related series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, the protons of the quinoline (B57606) ring typically appear in the aromatic region, while the aliphatic protons of the dihydrotriazole (B8588859) ring show characteristic multiplets. ualberta.ca In the case of 1-methyl ualberta.caresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-ones, the methyl group at position 1 would exhibit a singlet in the ¹H NMR spectrum. researchgate.net
The ¹³C NMR spectra of triazoloquinazoline derivatives show characteristic signals for the carbonyl carbon (C=O) in the quinazolinone ring, typically in the range of 160-175 ppm. The carbon atoms of the aromatic rings appear in the downfield region, while the methyl carbon would resonate at a higher field.
Table 1: Representative ¹H NMR Spectral Data for Related Triazoloquinazoline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | 3.45 (m, 2H, CH₂), 4.34 (t, 1H, CH), 7.07-7.42 (m, 9H, Ar-H), 8.69 (s, 1H, H-1) ualberta.ca |
| 5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | 2.34 (s, 3H, CH₃), 3.47 (m, 2H, CH₂), 4.34 (t, 1H, CH), 7.01-7.49 (m, 8H, Ar-H), 8.69 (s, 1H, H-1) ualberta.ca |
Table 2: Representative ¹³C NMR Spectral Data for Related Triazoloquinazoline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | 28.54, 42.44, 116.30, 127.42, 127.71, 127.85, 128.71, 129.08, 129.98, 130.49, 131.88, 137.46, 140.70, 149.65 ualberta.ca |
| 5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | 21.02, 28.54, 42.03, 116.81, 126.87, 127.71, 128.06, 128.51, 129.27, 129.72, 130.73, 131.82, 137.47, 139.28, 149.76 ualberta.ca |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of 4-methyl ualberta.caresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one and its analogs, IR spectroscopy can confirm the presence of key structural features. researchgate.netnih.govresearchgate.netnih.govnih.gov
The most characteristic absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration of the quinazolinone ring, which typically appears in the range of 1680-1743 cm⁻¹. nih.govekb.eg The C=N stretching vibrations of the triazole and quinazoline (B50416) rings are observed in the region of 1590-1630 cm⁻¹. Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be expected in the 2850-3000 cm⁻¹ region. whiterose.ac.uk
Table 3: Characteristic IR Absorption Bands for Triazoloquinazoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | 1680 - 1743 nih.govekb.eg |
| C=N | 1590 - 1630 ekb.egderpharmachemica.com |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 whiterose.ac.uk |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. researchgate.netnih.govresearchgate.netnih.govnih.gov For 4-methyl ualberta.caresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one, the molecular ion peak ([M]⁺) would confirm its molecular weight.
The fragmentation pattern of triazoloquinazoline derivatives in the mass spectrum can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the triazole or quinazolinone rings, as well as the loss of small molecules such as N₂, CO, and HCN. The specific fragmentation pattern can help to confirm the connectivity of the fused ring system. For example, in some triazolobenzodiazepines, characteristic fragmentations include the loss of N₂. ualberta.ca
For a related compound, 3-methyl- ualberta.caresearchgate.netrsc.orgtriazolo[4,3-c]quinazolin-5(6H)-one, the mass spectrum shows a molecular ion peak at m/z 200, corresponding to its molecular weight. ekb.eg
X-ray Crystallography for Solid-State Structural Determination
Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. researchgate.netresearchgate.netnih.govmdpi.com Although a specific crystal structure for 4-methyl ualberta.caresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one is not available in the provided search results, analysis of related triazoloquinazoline derivatives reveals common structural features. nih.govmdpi.comiucr.orgnih.gov
The fused ring system of triazoloquinazolines is generally planar or nearly planar. iucr.orgnih.gov For instance, in 2-methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline-5(4H)-thione, the fused six- and five-membered rings are nearly coplanar. nih.gov Similarly, in 5,6,7,8-tetrahydro- ualberta.caresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one, the triazole ring is nearly coplanar with the adjacent six-membered ring. iucr.org
Table 4: Representative Crystallographic Data for a Related Triazoloquinazoline Derivative
| Compound | 2-Methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline-5(4H)-thione nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5414 (11) |
| b (Å) | 4.9335 (6) |
| c (Å) | 20.0943 (19) |
| β (°) | 99.127 (10) |
| V (ų) | 1031.79 (19) |
| Z | 4 |
In many triazoloquinazoline derivatives, hydrogen bonding plays a significant role in the crystal packing. For example, in 5,6,7,8-tetrahydro- ualberta.caresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one, N-H···N hydrogen bonds form chains of molecules, which are further linked into layers by weak C-H···O hydrogen bonds. iucr.org In 2-methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline-5(4H)-thione, centrosymmetric dimers are formed through N-H···N hydrogen bonds. nih.gov
π-π stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of these compounds. These interactions contribute to the stability of the crystal lattice and can influence the physical properties of the material. In 5,6,7,8-tetrahydro- ualberta.caresearchgate.netrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one, slipped π-stacking interactions are observed between the fused rings. iucr.org
Conformational Preferences and Molecular Geometry of the Triazoloquinazoline Core
The conformational preferences and molecular geometry of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one core are characterized by a high degree of planarity. This structural rigidity is a consequence of the fusion of the quinazolinone and triazole ring systems. Studies on various derivatives of this heterocyclic system consistently indicate that the fused rings tend to be coplanar or nearly coplanar.
Theoretical studies, such as Density Functional Theory (DFT) calculations performed on the anion of a closely related thioxo derivative, 4-methyl-1-thioxo-1,2,4,5-tetrahydro researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one, suggest that the anionic form of the molecule is completely planar, which confers aromaticity to the entire system. researchgate.net This planarity is a key feature influencing the molecule's electronic properties and potential interactions.
X-ray crystallographic analyses of analogous triazoloquinazoline compounds confirm this geometric preference. For instance, the fused-ring system in 2-methylsulfonyl- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5(4H)-one is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.027 Å. nih.gov Similarly, the molecule 2-methylsulfanyl- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinazoline-5(4H)-thione, which comprises fused six- and five-membered rings, is also observed to be nearly planar, with an r.m.s. deviation of the non-hydrogen atoms of 0.041 Å. nih.gov
In some derivatives, minor deviations from perfect planarity can be observed. For example, in 5,6,7,8-tetrahydro- researchgate.netnih.govresearchgate.nettriazolo[5,1-b]quinazolin-9(4H)-one, the triazole ring is not perfectly coplanar with the adjacent six-membered ring, showing a small dihedral angle of 2.52 (6)° between their least-squares planes. iucr.org The degree of planarity can also be influenced by the nature and position of substituents on the core structure. mdpi.com
The molecular geometry is defined by specific bond lengths and angles within the fused heterocyclic core. While precise crystallographic data for 4-methyl researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one is not extensively detailed in the literature, data from related triazole and quinazolinone structures provide insight into the expected values. The bond lengths and angles are typical for fused aromatic and pseudo-aromatic systems, reflecting the hybridization of the constituent atoms.
The tables below present representative data on the key geometric parameters of the triazoloquinazoline core, compiled from studies on analogous structures.
| Bond | Typical Length (Å) |
|---|---|
| N(1)-N(2) (Triazole) | ~1.395 |
| N(4)-C(3a) (Quinazoline) | ~1.380 |
| C(5)=O (Quinazolinone) | ~1.220 |
| N(3)-C(3a) (Bridgehead) | ~1.390 |
| C(9a)-N(1) (Bridgehead) | ~1.370 |
| Angle | Typical Angle (°) |
|---|---|
| C(2)-N(3)-C(3a) | ~105.0 |
| N(1)-N(2)-C(2) | ~112.0 |
| C(5a)-N(5)-C(5) | ~123.0 |
| N(4)-C(5)-O | ~121.0 |
| C(9a)-N(1)-N(2) | ~104.0 |
Note: The data presented in the tables are representative values derived from crystallographic studies of structurally similar triazoloquinazoline and triazole compounds and are intended to illustrate the general molecular geometry. researchgate.net
The orientation of the methyl group at the N-4 position is a key conformational feature. It is expected to lie slightly out of the main plane of the fused ring system, though its precise torsion angles would be determined by crystal packing forces and intermolecular interactions in the solid state. The geometry around the N-4 nitrogen atom is expected to be trigonal planar or very close to it, consistent with its sp²-like character within the amide functionality of the quinazolinone ring.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Studies on Electronic and Geometric Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic nature of complex organic molecules. For the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one scaffold, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to elucidate its fundamental characteristics. researchgate.netresearchgate.net
Optimized Molecular Structures and Energetic Considerations
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For the related mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinazolin-5(4H)-one system, studies show that the fused rings are essentially planar. mdpi.comnih.govnih.gov This planarity is a key factor influencing the molecule's electronic properties and how it interacts with other molecules. The geometry optimization process involves calculating the molecule's energy at various conformations to find the one with the minimum energy.
Below is a table of representative calculated geometric parameters for a similar triazoloquinazoline system, demonstrating the precision of DFT methods.
| Parameter | Bond | Calculated Bond Length (Å) |
| Bond Length | C=O | ~1.23 |
| C-N (amide) | ~1.38 | |
| N-N (triazole) | ~1.39 | |
| C=N (triazole) | ~1.31 |
Note: Data is representative of the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinazolin-5(4H)-one scaffold based on published DFT studies on its derivatives.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more reactive and more polarizable. researchgate.net
In computational studies of various mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one derivatives, the HOMO is typically distributed over the quinazolinone ring system, while the LUMO is often localized on the triazole moiety, although the exact distribution can be influenced by substituents. researchgate.net This separation of electron density indicates a potential for intramolecular charge transfer.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For the triazoloquinazoline core, the negative potential is consistently located around the carbonyl oxygen and the nitrogen atoms of the triazole ring, identifying them as key sites for interaction. mdpi.comresearchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
| Energy Gap (ΔE) | ~ 4.7 |
Note: Values are representative for the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinazolin-5(4H)-one scaffold and can vary based on substituents and computational level. mdpi.com
Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). These theoretical calculations are invaluable for confirming molecular structures and assigning experimental spectra. Studies on related triazoloquinazolines have shown an excellent correlation between calculated and experimental NMR data. mdpi.com
For the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one system, the formation of the fused triazole ring is reported to cause a downfield shift of the proton signals in the quinazoline (B50416) ring, a characteristic feature that is well-reproduced by theoretical calculations. researchgate.net The chemical shift of the N-methyl group in the 4-position is predicted to appear in the typical range for such groups, and its precise value can be calculated to aid in experimental verification.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.5 - 8.3 |
| ¹H (N-CH₃) | ~3.8 |
| ¹³C (C=O) | ~158 |
| ¹³C (Aromatic) | 115 - 150 |
| ¹³C (N-CH₃) | ~30 |
Note: These are estimated values based on experimental data for related mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a] and [1,5-a] quinazolinone derivatives. researchgate.netnih.gov
Computational Simulation of Chemical Reactivity and Regioselectivity
DFT-based reactivity descriptors, derived from HOMO and LUMO energies, can predict the chemical behavior and regioselectivity of a molecule. Parameters such as chemical potential, hardness, and electrophilicity index are calculated to understand where and how a molecule will react.
Computational studies on the regioselectivity of reactions involving the triazoloquinazoline core are critical for synthetic chemists. For instance, alkylation of the related mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinazolin-5-ones has been shown computationally and experimentally to occur selectively at the N-4 position. nih.gov The simulation of reaction pathways and transition states using DFT can explain why one product is formed over another, providing insights that are difficult to obtain through experiments alone. These theoretical models help in designing synthetic routes to obtain desired products with high yields.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Maps)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a three-dimensional picture of close contacts is generated.
For various triazoloquinazoline analogues, Hirshfeld analysis reveals the dominant role of H···H, C···H, and N···H contacts in the crystal packing. mdpi.comnih.gov Red spots on the Hirshfeld surface mapped over d_norm highlight the most significant interactions, which often correspond to hydrogen bonds.
The information from the 3D Hirshfeld surface is decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot provides a quantitative measure of the contribution of different types of interactions. For instance, in the crystal structure of 2-benzyloxy- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]quinazolin-5(4H)-one, H···H contacts account for nearly 50% of all interactions, while N···H/H···N contacts, representing hydrogen bonds, contribute significantly at over 12%. mdpi.com These interactions are fundamental to understanding the solid-state properties of the material, such as its melting point and solubility.
| Interaction Type | Percentage Contribution |
| H···H | ~45-55% |
| C···H / H···C | ~15-25% |
| N···H / H···N | ~10-15% |
| O···H / H···O | ~5-10% |
Note: Data is representative of analyses performed on closely related triazoloquinazolinone structures. mdpi.comnih.gov
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Structural Determinants for Molecular Interactions within the Triazoloquinazoline Scaffold
The biological activity of triazoloquinazolines can be finely tuned by strategic modifications at various positions of the fused heterocyclic system. nih.gov SAR studies have been instrumental in correlating specific structural features with the pharmacological outcomes, providing a roadmap for medicinal chemists. researchgate.net
The quinazolinone ring is a critical component of the triazoloquinazoline scaffold, and substitutions on this ring system have a profound impact on the biological activity of the resulting compounds. nih.govnih.gov Research has shown that positions 2, 6, and 8 of the quinazolinone ring are particularly significant for various pharmacological activities. nih.gov
Halogen substitutions, for instance, have been shown to enhance antimicrobial activity. The introduction of an iodine atom at positions 6 and 8 of the quinazolinone ring significantly improves the antibacterial profile of the compounds. nih.gov Similarly, a chloro group at the 5-position has been noted in compounds with leishmanicidal activity. researchgate.net
The nature of the substituent also plays a crucial role. While electron-withdrawing groups like halides can increase the reactivity of the ring, electron-donating groups such as a methoxy (B1213986) group can have the opposite effect. nih.gov This modulation of reactivity can be a tool to manage the compound's properties and potential toxicity. nih.gov
The following table summarizes the impact of various substitutions on the quinazolinone ring system based on reported research findings:
| Position | Substituent | Effect on Biological Activity | Reference |
| 2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activities. | nih.gov |
| 5 | Chloro | Noted in compounds with leishmanicidal activity. | researchgate.net |
| 6 & 8 | Halogen (e.g., Iodine) | Significantly improves antibacterial activity. | nih.gov |
| 6 & 8 | Methyl | Can influence selectivity. | researchgate.net |
The triazole moiety is another key pharmacophore in the triazoloquinazoline scaffold, and its modification offers a versatile strategy for modulating biological activity. researchgate.netnih.gov The fusion of the triazole and quinazoline (B50416) rings results in a system with multiple potential activities against a range of biological targets. researchgate.net
The nature and position of substituents on the triazole ring can significantly influence the compound's leishmanicidal activity. For instance, a methyl substituent at position 4 of the triazolo[4,3-a]quinazolin-5-one skeleton, either alone or in combination with substituents like methyl, sulfhydryl (SH), or chloromethyl at position 1, has been shown to enhance activity. researchgate.net The leishmanicidal activity was found to decrease in the order of CH2Cl > H > SH at position 1, highlighting the sensitivity of the biological response to even minor structural changes. researchgate.net
Furthermore, bulky substituents at position 1, such as a (4-quinazolinon-2-yl)thiomethyl group, can lead to a complete loss of activity, possibly due to steric hindrance or poor solubility. researchgate.net This underscores the importance of substituent size and physicochemical properties in drug design.
The following table details the influence of modifications on the triazole moiety on the biological activity of triazoloquinazoline derivatives:
| Position | Substituent | Effect on Biological Activity | Reference |
| 1 | Chloromethyl (CH2Cl) | High leishmanicidal activity. | researchgate.net |
| 1 | Hydrogen (H) | Moderate leishmanicidal activity. | researchgate.net |
| 1 | Sulfhydryl (SH) | Lower leishmanicidal activity compared to H and CH2Cl. | researchgate.net |
| 1 | (4-quinazolinon-2-yl)thiomethyl | Complete loss of activity. | researchgate.net |
| 4 | Methyl (CH3) | Ameliorates leishmanicidal activity. | researchgate.net |
These findings demonstrate that the triazole moiety is a crucial determinant of the biological activity of triazoloquinazolines and that targeted modifications can lead to compounds with improved therapeutic potential.
The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target and elicit a pharmacological response. For triazoloquinazoline scaffolds, the conformational flexibility and preferred spatial orientation can significantly influence the ligand-receptor interactions.
Molecular docking studies have been employed to understand the binding modes of triazoloquinazoline derivatives with their target proteins. These studies reveal that the compounds can adopt favorable binding conformations within the active site of enzymes. For example, a triazolo-quinazoline compound was shown to have a favorable binding conformation with both E. coli Topoisomerase IV and Cytochrome P450 14 α-sterol demethylase from Mycobacterium tuberculosis. nih.gov
The interaction profile is often characterized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The planarity of the fused ring system, combined with the spatial orientation of its substituents, dictates how well the ligand fits into the binding pocket of the target. The root-mean-square deviation (RMSD) is a measure used in molecular dynamics simulations to assess the stability of a ligand-protein complex. A lower RMSD value generally indicates a more stable binding conformation. nih.gov
The specific interactions with amino acid residues in the active site are crucial for the compound's activity. For instance, interactions with residues such as CYS394, ALA400, and LEU152 through hydrophobic interactions, and the formation of hydrogen bonds, have been identified as important for the binding of a triazolo-quinazoline derivative. nih.gov The ability of the scaffold to present its functional groups in an optimal orientation for these interactions is a key aspect of its conformational profile.
Pharmacophore Modeling and Ligand-Based Design Concepts for Triazoloquinazoline Scaffolds
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net For the triazoloquinazoline scaffold, this approach helps in understanding the key molecular features that govern its interaction with various biological targets.
A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net By analyzing a set of structurally diverse but functionally related triazoloquinazoline derivatives, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. nih.gov
Ligand-based drug design strategies, including 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, have been successfully applied to quinazoline-based compounds to identify potent inhibitors of enzymes like acetylcholinesterase. nih.gov These models provide a quantitative correlation between the structural features of the molecules and their biological activity, guiding the design of new analogs with improved potency.
The general pharmacophore of quinazolinones often involves key interaction points at positions 2 and 3 of the quinazolinone ring system. nih.gov The incorporation of the triazole ring adds further complexity and potential interaction sites to the pharmacophore model. The development of a robust pharmacophore model for triazoloquinazolines requires a set of active compounds with well-defined biological data. This model can then serve as a blueprint for the design of novel derivatives with enhanced therapeutic properties.
Insights from Scaffold Hopping and Privileged Substructure Analysis Relevant to Triazoloquinazolines
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different scaffold, while maintaining the original biological activity. This approach is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents.
The triazoloquinazoline scaffold itself can be considered a result of the fusion of two privileged substructures: the quinazoline and triazole rings. nih.gov Both of these heterocyclic systems are known to be associated with a wide range of pharmacological activities, and their combination in the triazoloquinazoline system has led to compounds with diverse biological profiles. researchgate.netresearchgate.net
Privileged substructures are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The identification of such scaffolds is a key aspect of modern drug discovery. The triazoloquinazoline nucleus is considered a privileged scaffold due to its presence in compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net
The analysis of privileged substructures can provide valuable insights for scaffold hopping experiments. By understanding the key structural features of the triazoloquinazoline scaffold that are responsible for its biological activity, medicinal chemists can design novel scaffolds that mimic these features while possessing a different core structure. This can lead to the discovery of new classes of compounds with unique therapeutic potential. The triazole ring, in particular, is considered a privileged scaffold in its own right and has been used in the development of various therapeutic agents, including proteolysis targeting chimeras (PROTACs). nih.gov
Exploration of Biochemical Pathways and Receptor Interactions
Investigation of Histamine Receptor Interactions: Mechanistic Studies (Excluding In Vivo Efficacy)
The histamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of inflammation and neurotransmission. The potential of triazoloquinazoline derivatives to modulate these receptors has been a subject of scientific inquiry.
While comprehensive binding data for 4-methyl nih.govvu.nlimrpress.comtriazolo[4,3-a]quinazolin-5(4H)-one across all histamine receptor subtypes is not extensively documented in publicly available literature, studies on closely related triazoloquinazoline analogues provide significant insights into their potential interactions. Research into tricyclic compounds for histamine H4 receptor (H4R) affinity has identified the triazoloquinazoline core as a promising scaffold.
In one such study, a triazoloquinazoline derivative was synthesized and evaluated for its binding affinity at the human H4 receptor. The analysis revealed that this compound binds with high affinity, demonstrating the scaffold's compatibility with the H4R binding pocket. The pKi, a measure of binding affinity, was determined to be 7.4. vu.nl This affinity is comparable to other potent quinoline-based tricyclic H4R ligands. vu.nl Structural analysis suggests that the triazole moiety, with hydrogen bond acceptors at specific positions (X2 and X4), is well-tolerated and contributes to the binding. vu.nl Furthermore, the triazoloquinazoline scaffold was noted for its favorable physicochemical properties, such as reduced lipophilicity, which is a desirable characteristic in drug development. vu.nl
Table 1: In Vitro Histamine H4 Receptor Binding Affinity of a Triazoloquinazoline Derivative
| Compound | Target Receptor | Binding Affinity (pKi) |
|---|---|---|
| Triazoloquinazoline derivative 29 | Histamine H4 Receptor (H4R) | 7.4 ± 0.1 |
Achieving selectivity for a specific histamine receptor subtype is a critical challenge in medicinal chemistry, given the homology between the H3 and H4 receptors. nih.gov The triazole core itself has been identified as a key structural element in ligands designed to differentiate between these subtypes. nih.gov
Studies on various nih.govvu.nlnih.govtriazole-containing ligands have shown that subtle modifications to the molecule, such as the length of a spacer or the nature of peripheral groups, can dramatically shift selectivity between the H4 and H3 receptors. nih.gov For instance, computational models suggest the presence of a specific lipophilic pocket in the H4R that can be targeted to enhance selectivity over the H3R. nih.gov
For the triazoloquinazoline scaffold, its demonstrated high affinity for the H4R suggests a degree of selectivity. vu.nl The development of subtype-selective ligands is crucial because the different histamine receptors mediate distinct physiological effects. imrpress.comed.ac.uk While H1 antagonists are used for allergies, H2 antagonists treat gastric acid-related conditions, and H3 antagonists are used for neurological disorders like narcolepsy. ed.ac.uk The H4 receptor is primarily involved in inflammatory and immune responses. nih.gov Therefore, selective H4R ligands based on the triazoloquinazoline framework could offer targeted therapeutic potential for inflammatory conditions. Further comparative binding assays across all four histamine receptor subtypes would be necessary to fully elucidate the selectivity profile of these derivatives.
Triazoloquinazoline Derivatives as Potential Modulators of Diverse Molecular Targets
The versatility of the triazolo-fused heterocyclic system extends beyond histamine receptors, with studies identifying potent interactions with other significant protein families, including bromodomains and GABA receptors, as well as various enzymes.
Bromodomains are protein interaction modules that recognize acetylated lysine residues and are considered important targets in cancer and inflammation. Structurally related nih.govvu.nlimrpress.comtriazolo[4,3-a]phthalazines have been identified as potent inhibitors of a wide range of bromodomains, including those within the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4, and those outside it, like CREBBP, BRD9, and CECR2.
These compounds represent one of the first series of submicromolar inhibitors for bromodomains outside the BET subfamily. Docking studies of these triazole derivatives into the CREBBP bromodomain reveal key interactions: the triazole ring forms two hydrogen bonds with a conserved asparagine residue (N1168) and a structural water molecule. The methyl group of the triazole fits neatly into a nearby cavity, highlighting the importance of this feature for potent binding.
Table 2: Bromodomain Inhibition Profile of a Representative Triazolo[4,3-a]phthalazine
| Compound | Target Bromodomain | pIC50 |
|---|---|---|
| Compound 17 (a triazolo[4,3-a]phthalazine) | CREBBP | 7.1 |
| BRD4 (BD1) | 6.5 | |
| BRD9 | 6.2 | |
| CECR2 | 6.1 |
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic and sedative drugs. Analogues of triazoloquinazolines, specifically pyrazolo[1,5-a]quinazolines, have been investigated as modulators of the GABA-A receptor.
These compounds are designed to interact with the benzodiazepine binding site located at the interface between the α and γ subunits of the receptor. Electrophysiological studies on recombinant GABA-A receptors have shown that different derivatives can act as partial agonists, inverse partial agonists, or null modulators, depending on their substitution patterns. For example, certain 3-(hetero)aroylpyrazolo[1,5-a]quinazoline derivatives were found to modulate the chloride current induced by GABA. One derivative, compound 6b, enhanced the current, suggesting it acts as a partial agonist, while compound 6a reduced the current, indicating activity as a partial inverse agonist. This demonstrates that the triazoloquinazoline scaffold can be fine-tuned to achieve a range of modulatory effects on the GABA-A receptor.
In addition to receptor modulation, triazoloquinazoline derivatives have been shown to act as enzyme inhibitors. A notable example is their activity against α-glucosidase, an enzyme involved in carbohydrate digestion.
A series of novel triazoloquinazolines were evaluated for their in vitro inhibitory activity against α-glucosidase. Several derivatives exhibited significantly more potent inhibition than the standard drug, acarbose. For instance, compounds with ethyl (Compound 4) and allyl (Compound 5) substitutions were found to be two- and three-fold more potent, respectively.
Table 3: α-Glucosidase Inhibitory Activity of Triazoloquinazoline Derivatives
| Compound | Substitution | IC50 (μM) |
|---|---|---|
| Compound 4 | Ethyl | 72.28 ± 4.67 |
| Compound 5 | Allyl | 45.65 ± 4.28 |
| Acarbose (Standard) | - | 143.54 ± 2.08 |
Docking studies suggest that these compounds fit into the active site of the α-glucosidase enzyme. The inhibitory mechanism is influenced by the nature of the substituents on the triazoloquinazoline core, with structure-activity relationship (SAR) studies indicating that the presence and type of aliphatic or aromatic groups, as well as their electronic properties (electron-withdrawing or donating), are key determinants of binding and inhibitory potency. imrpress.com
Mechanistic Basis of Antimicrobial Activity for Quinazolinone-Related Scaffolds
The antimicrobial properties of quinazolinone-based compounds, including the mdpi.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one scaffold, are a subject of extensive research. The mechanism of action is often multifaceted, involving the disruption of essential bacterial processes. Computational and experimental studies have revealed that these scaffolds can interfere with key enzymatic pathways and cellular structures, leading to the inhibition of microbial growth and, in some cases, cell death. The versatility of the quinazolinone nucleus allows for chemical modifications that can enhance potency and broaden the spectrum of activity against various pathogens, including drug-resistant strains. nih.gov
In Silico Target Identification and Validation Approaches
In silico methodologies, particularly molecular docking, are fundamental tools for predicting the interactions between small molecules, such as quinazolinone derivatives, and their biological targets. mdpi.com These computational techniques allow researchers to visualize binding modes, predict binding affinities, and understand the structural basis of inhibition, thereby guiding the rational design of more potent antimicrobial agents. mdpi.comresearchgate.net
Molecular docking studies have successfully identified several potential protein targets for quinazolinone scaffolds. For instance, derivatives have been docked against the methicillin-resistant Staphylococcus aureus (MRSA) penicillin-binding protein (PBP), with one study using the PDB ID 1T2W to explore binding patterns. mdpi.com Another study suggested a potential allosteric binding site in the mycobacterial penicillin-binding protein 1A (PonA1), identifying key stabilizing interactions between the quinazolinone's carbonyl oxygen and amino acid residues ARG399 or ASP474. nih.gov
Other identified targets include DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. acs.orgeco-vector.com Docking studies against S. aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) and E. coli glucosamine-6-phosphate synthase (PDB ID: 2VF5) have also been performed to investigate the mechanism of action of quinazolinone hybrids. frontiersin.orgrsc.org These studies help elucidate how substitutions on the quinazolinone ring can influence binding affinity and, consequently, antimicrobial activity. nih.gov The interactions observed in these models typically involve hydrogen bonds, hydrophobic interactions, and various pi-stacking interactions, which stabilize the ligand-protein complex. frontiersin.org
Table 1: Examples of In Silico Docking Studies on Quinazolinone Scaffolds
| Compound Type | Target Protein | Organism | PDB ID | Key Findings |
|---|---|---|---|---|
| Substituted quinazolinone | Penicillin-Binding Protein (PBP) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1T2W | Exploration of binding patterns in the active site. mdpi.com |
| Quinazolinone derivatives | Penicillin-Binding Protein 1A (PonA1) | Mycobacterium tuberculosis | P71707 (UniProt) | Identification of a novel allosteric binding site. nih.gov |
| Quinazolin-2,4-dione hybrids | Tyrosyl-tRNA synthetase | Staphylococcus aureus | 1JIJ | Docking studies supported in vitro antibacterial results. rsc.org |
| Arylidene-based quinazolin-4(3H)-one | Glucosamine-6-phosphate synthase | Escherichia coli | 2VF5 | Hydrogen bond formation with the carbonyl oxygen of the quinazolinone core. frontiersin.org |
| Thiazolo-quinazoline derivatives | DNA Gyrase | Staphylococcus aureus | Not Specified | Designed as potential inhibitors of DNA gyrase. acs.org |
Analysis of Cellular Pathway Perturbations (e.g., Cell Wall Biosynthesis)
The antimicrobial efficacy of quinazolinone-related scaffolds is frequently attributed to their ability to disrupt critical cellular pathways in bacteria. A primary target is the bacterial cell wall, a structure essential for maintaining cell integrity and survival.
Inhibition of Cell Wall Biosynthesis: Several studies have established that quinazolinone derivatives function as non-β-lactam inhibitors of penicillin-binding proteins (PBPs). acs.org PBPs are enzymes that catalyze the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. acs.org By binding to these proteins, quinazolinones inhibit the transpeptidase activity required for cross-linking peptidoglycan chains, thereby weakening the cell wall and leading to lysis. acs.org Notably, certain quinazolinone compounds have been shown to bind to the allosteric site of PBP2a in MRSA, a protein responsible for high-level resistance to β-lactam antibiotics. eco-vector.comacs.org This mechanism is of significant interest as it offers a strategy to combat resistant pathogens.
Interference with Nucleic Acid Synthesis: Another well-documented mechanism for quinazolinone-related compounds is the inhibition of DNA synthesis. eco-vector.com These molecules can target bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, recombination, and repair. eco-vector.commdpi.com By forming a stable complex with the enzyme-DNA intermediate, these compounds prevent the re-ligation of cleaved DNA strands, resulting in lethal double-strand breaks and subsequent cell death. eco-vector.com
Disruption of Other Pathways: Beyond cell wall and DNA synthesis, research has identified other pathways perturbed by quinazolinone scaffolds. For example, activity-based protein profiling (ABPP) has recently identified β-ketoacyl-ACP-synthase II (FabF) as a target for certain quinazoline (B50416) derivatives. nih.gov FabF is a key enzyme in the bacterial fatty acid synthesis (FAS) pathway. Inhibition of this enzyme disrupts the production of fatty acids necessary for building and maintaining the integrity of the cell membrane, ultimately leading to bacterial death. nih.gov Furthermore, some quinazolinone derivatives have been found to inhibit biofilm formation, a crucial virulence factor in many pathogenic bacteria that contributes to antibiotic resistance. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-methyl mdpi.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one |
| mdpi.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one |
| Quinazolin-2,4-dione |
| Thiazolo-quinazoline |
Advanced Analytical and Characterization Methodologies for Research
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for their isolation from reaction mixtures. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for compounds like 4-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For quinazoline (B50416) derivatives, silica (B1680970) gel plates (e.g., SIL G/UV254) are typically used as the stationary phase. mdpi.comnih.gov The choice of mobile phase is critical and is optimized to achieve good separation between the product, starting materials, and any byproducts. A mixture of solvents, such as dichloromethane (B109758) and methanol (B129727), is often employed. nih.gov The spots are visualized under UV light (typically at 254 nm). researchgate.net The retention factor (Rf) value is calculated to characterize the compound in a specific solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. For quinazoline and its derivatives, reversed-phase HPLC (RP-HPLC) is a widely validated method. researchgate.nettandfonline.comtandfonline.com This technique typically uses a non-polar stationary phase, such as C18 or C8, and a polar mobile phase. researchgate.nettandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol with water or a buffer. tandfonline.comtandfonline.com The high sensitivity of HPLC allows for the detection of even trace impurities. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. For novel quinazoline derivatives, HPLC analysis has demonstrated compound homogeneity over extended periods in solution. researchgate.nettandfonline.com
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | Dichloromethane/Methanol mixtures | UV Light (254 nm) | Reaction monitoring, preliminary purity check |
| HPLC | Reversed-phase C18 (RP-18) | Acetonitrile/Water or Acetonitrile/Methanol gradients | UV Detector | Quantitative purity assessment, stability studies |
Advanced Elemental Analysis for Stoichiometric Confirmation and Compound Purity
Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretical values calculated from the proposed molecular formula of 4-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one (C₁₀H₈N₄O).
The procedure involves the complete combustion of a small, precisely weighed sample of the purified compound. The resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured. Modern elemental analyzers are automated and can provide highly accurate and reproducible results. For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. mdpi.comnih.gov This close agreement provides strong evidence for the compound's elemental composition and supports the assigned molecular formula, complementing data from mass spectrometry. This technique is routinely applied in the characterization of new nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net
| Element | Theoretical Percentage (%) for C₁₀H₈N₄O | Acceptable Experimental Range (%) |
|---|---|---|
| Carbon (C) | 60.00 | 59.60 - 60.40 |
| Hydrogen (H) | 4.03 | 3.63 - 4.43 |
| Nitrogen (N) | 27.99 | 27.59 - 28.39 |
| Oxygen (O) | 7.99 | (Typically by difference) |
Comprehensive Spectroscopic Fingerprinting for Compound Identity and Structural Integrity
Spectroscopic techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in 4-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy creates a unique "fingerprint" that confirms the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are among the most powerful tools for structural elucidation in organic chemistry. researchgate.net For 4-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinazoline ring system and a distinct singlet for the methyl (CH₃) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals confirm the proton environment. For instance, in related 1-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones, the methyl singlet appears around 2.36 ppm. researchgate.net The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon (C=O) of the quinazolinone ring, which typically resonates significantly downfield.
Mass Spectrometry (MS): MS determines the molecular weight of the compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) that distinguishes it from other formulas with the same nominal mass. For C₁₀H₈N₄O, the expected molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its exact mass. This technique is crucial for confirming the successful synthesis of the target molecule. ualberta.ca
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group stretch of the quinazolinone ring, typically in the region of 1680-1710 cm⁻¹. mdpi.comderpharmachemica.com Other characteristic bands would include C-H stretches for the aromatic and methyl groups, and C=N and C=C stretching vibrations from the fused ring system.
| Spectroscopic Technique | Expected Observations for C₁₀H₈N₄O | Information Provided |
|---|---|---|
| ¹H NMR | Signals in aromatic region (approx. 7.0-8.5 ppm), singlet for CH₃ group. | Proton environment and connectivity. |
| ¹³C NMR | Signals for aromatic carbons, triazole ring carbons, methyl carbon, and a downfield signal for the C=O group. | Carbon skeleton framework. |
| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ at m/z ≈ 201.0771. | Confirmation of molecular weight and formula. |
| Infrared (IR) Spectroscopy | Strong C=O stretch (approx. 1680-1710 cm⁻¹), aromatic C-H and C=C/C=N stretches. | Identification of key functional groups. |
Data Interpretation and Reporting Standards in Academic Research Publications
The clear and standardized reporting of analytical and characterization data is essential for the integrity and reproducibility of scientific research. nist.gov Major scientific publishers and organizations, such as the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC), provide detailed guidelines for authors. acs.orgrsc.org
For the characterization of a new compound like 4-methyl acs.orgnist.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one, reporting standards typically mandate the inclusion of the following: acs.org
Purity: The method of purity determination (e.g., HPLC or elemental analysis) and the resulting purity value (e.g., >95%) must be stated.
Spectroscopic Data:
¹H NMR: The solvent, spectrometer frequency, and a list of chemical shifts (δ) in ppm, including multiplicity (s, d, t, m, etc.), coupling constants (J) in Hertz, and integration.
¹³C NMR: The solvent, spectrometer frequency, and a list of all distinct chemical shifts in ppm.
Mass Spectrometry: The ionization method (e.g., ESI, CI) and the m/z value for the molecular ion, with HRMS data reported to four decimal places.
IR: The medium (e.g., KBr, ATR) and a list of key absorption frequencies (ν) in cm⁻¹.
Elemental Analysis: The calculated and found percentages for C, H, and N should be presented. rsc.org
Adherence to these standards ensures that other researchers can unambiguously verify the identity and quality of the reported compound, facilitating the advancement of the field. nih.govnfdi4chem.de The data should be presented in a way that is free from interpretation, allowing readers to re-analyze the measurements if needed. nist.gov
Q & A
What are the common synthetic routes for 4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?
Basic
The compound is typically synthesized via cyclization of 2-hydrazinoquinazolin-4(3H)-one derivatives with one-carbon donors (e.g., acetic acid, formic acid) under reflux conditions. For example, 2-hydrazino-3-phenylquinazolin-4(3H)-one reacts with acetylacetone to form the triazoloquinazolinone core, as demonstrated in studies using aniline or substituted anilines as starting materials . Key steps include nucleophilic displacement of methylthio groups with hydrazine hydrate and subsequent cyclization.
How does reaction regioselectivity impact the synthesis of triazoloquinazolinones?
Advanced
Regioselectivity is influenced by the choice of reagents and reaction conditions. For instance, using acetylacetone with 2-hydrazinoquinazolin-4(3H)-one unexpectedly yields triazoloquinazolinones instead of pyrazole derivatives due to intermediate dihydrotriazole formation and ketone residue cleavage . Optimizing solvent systems (e.g., ethanol vs. DMSO) and temperature can direct product formation, as seen in studies resolving angular vs. linear cyclization pathways .
What in vivo models are used to evaluate H1-antihistaminic activity?
Basic
Conscious guinea pig models are standard for assessing histamine-induced bronchospasm protection. Compounds are administered intravenously or orally, and efficacy is quantified by comparing protection percentages against histamine challenges. For example, 1-methyl-4-(3-methylphenyl)-triazoloquinazolinone showed 72.85% protection, outperforming chlorpheniramine maleate (70.09%) . Sedative effects are measured via locomotor activity assays.
How should primary antimicrobial screening be designed for triazoloquinazolinone derivatives?
Advanced
Use whole-cell growth inhibition assays against Gram-negative (e.g., Acinetobacter baumannii) and fungal strains (e.g., Cryptococcus neoformans) at fixed concentrations (32 µg/mL in 0.3% DMSO). Prioritize derivatives with amide or sulfur-carbon chain substituents, as these groups correlate with >80% inhibition in primary screens . Include negative controls (unsubstituted analogs) to validate structural requirements.
How do substituent variations affect H1-antihistaminic potency and sedation?
Structure-Activity Relationship (SAR)
Methyl or pyridinyl groups at position 1 enhance potency while reducing sedation. For example, 1-methyl-4-(pyridin-4-yl)-triazoloquinazolinone (S5) showed 72.85% bronchospasm protection with only 5.09% sedation, compared to 28.58% sedation for chlorpheniramine . Bulkier alkyl chains (e.g., propyl) may reduce bioavailability, necessitating logP optimization .
What computational tools predict biological activity and toxicity?
Advanced
The PASS software predicts anti-asthmatic and anti-allergic potential by analyzing virtual libraries of 1-Ar-4-R-substituted derivatives. GUSAR estimates acute toxicity (LD50) using QSAR models, enabling presynthetic prioritization of low-toxicity candidates . These tools reduce experimental costs by filtering out unpromising structures early.
Which analytical methods ensure purity and quality control?
Basic
Potentiometric titration with perchloric acid in acetic acid is used for purity assessment. ¹H NMR (200–400 MHz in DMSO-d6) confirms structural integrity, with H-6 proton shifts (8.26–9.22 ppm) indicating triazoloquinazolinone formation . Melting points and elemental analysis further validate synthetic success.
How can contradictions in antimicrobial activity data be resolved?
Data Analysis
Discrepancies often arise from substituent effects. For example, only amide-containing derivatives inhibit A. baumannii, while unsubstituted analogs are inactive . Cross-validate results with MIC assays and structural analogs to isolate critical functional groups.
What strategies minimize acute toxicity in triazoloquinazolinones?
Advanced
Use GUSAR-predicted LD50 values to exclude high-risk candidates. Introduce hydrophilic groups (e.g., carboxylates) to reduce logP, as lipophilicity correlates with toxicity. For instance, hydrazide derivatives of 4-methyl-triazoloquinazolinones exhibit lower toxicity while retaining activity .
How are non-sedative antihistamines optimized via SAR studies?
Advanced
Compare sedation levels in guinea pig models across substituents. Methyl or pyridinyl groups at position 1 reduce histamine receptor off-target effects in the CNS. Molecular docking studies can identify substituents that enhance H1 receptor binding without crossing the blood-brain barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
